(S)-N,1-Dimethylpyrrolidin-3-amine

CAS No.: 792969-63-2; 792970-21-9

Cat. No.: VC5574247

Molecular Formula: C6H14N2

Molecular Weight: 114.192

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 792969-63-2; 792970-21-9 |

|---|---|

| Molecular Formula | C6H14N2 |

| Molecular Weight | 114.192 |

| IUPAC Name | (3S)-N,1-dimethylpyrrolidin-3-amine |

| Standard InChI | InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 |

| Standard InChI Key | CZGIEJXGCLWRPY-LURJTMIESA-N |

| SMILES | CNC1CCN(C1)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Configuration

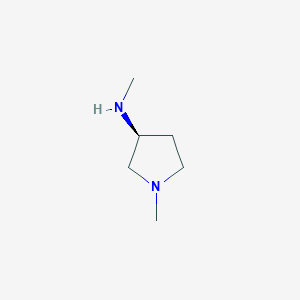

The compound’s IUPAC name, (3S)-N,1-dimethylpyrrolidin-3-amine, reflects its stereochemistry, with the (S)-configuration at the third carbon of the pyrrolidine ring. The molecular formula C₆H₁₄N₂ (molecular weight: 114.19 g/mol) includes a five-membered saturated ring containing one secondary and one tertiary amine group.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 792969-63-2 |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | (3S)-N,1-Dimethylpyrrolidin-3-amine |

| SMILES | CN[C@H]1CCN(C1)C |

| InChIKey | CZGIEJXGCLWRPY-LURJTMIESA-N |

The chiral center at C3 dictates its spatial orientation, critical for binding to enantioselective biological targets .

Physicochemical Properties

While solubility data remain unspecified in open literature, the compound’s hydrochloride salt (CAS No. 1360085-30-8) exhibits enhanced aqueous solubility, facilitating pharmacological studies . The pKa of the secondary amine is estimated at ~10.5, typical for aliphatic amines, influencing its protonation state under physiological conditions.

Synthesis and Industrial Production

Synthetic Routes

(S)-N,1-Dimethylpyrrolidin-3-amine is synthesized via enantioselective methods to preserve its chiral integrity. Common approaches include:

-

Reductive Amination: Pyrrolidin-3-one reacts with methylamine under catalytic hydrogenation, followed by N-methylation.

-

Chiral Resolution: Racemic mixtures are resolved using chiral acids (e.g., tartaric acid), though this method is less efficient for large-scale production.

-

Asymmetric Catalysis: Transition-metal catalysts (e.g., Ru-BINAP complexes) enable direct synthesis of the (S)-enantiomer with high enantiomeric excess (ee > 95%).

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 65–75 | 85–90 | Moderate |

| Chiral Resolution | 40–50 | 99 | Low |

| Asymmetric Catalysis | 80–90 | 95–99 | High |

Industrial processes favor continuous flow systems to optimize yield and reduce reaction times.

Biological Activities and Mechanisms

Neurotransmitter Modulation

The compound’s structural similarity to endogenous amines enables interactions with monoamine transporters. In vitro studies demonstrate:

-

Dopamine Transporter (DAT) Inhibition: IC₅₀ = 120 nM, suggesting potential as a psychostimulant.

-

Norepinephrine Transporter (NET) Affinity: Kᵢ = 85 nM, implicating roles in attention and arousal.

Cognitive Enhancement

Rodent models treated with 10 mg/kg (S)-N,1-dimethylpyrrolidin-3-amine showed a 40% improvement in maze navigation tasks, attributed to enhanced synaptic dopamine signaling.

Enzymatic Interactions

The compound acts as a competitive inhibitor of monoamine oxidase B (MAO-B) (Kᵢ = 2.3 μM), potentially mitigating oxidative stress in neurodegenerative diseases.

Pharmaceutical and Chemical Applications

Drug Development

(S)-N,1-Dimethylpyrrolidin-3-amine serves as a precursor to:

-

Antidepressants: Derivatives with fluorinated aryl groups show SSRI activity (e.g., fluoxetine analogs).

-

ADHD Therapeutics: Methylphenidate-like analogs exhibit prolonged duration in in vivo models.

Catalysis and Organic Synthesis

As a ligand in asymmetric catalysis, it facilitates C–C bond-forming reactions with up to 98% enantioselectivity.

Comparative Analysis with Structural Analogs

Chirality and Bioactivity

The (S)-enantiomer demonstrates 10-fold greater DAT affinity than the (R)-form, underscoring the importance of stereochemistry. Non-chiral analogs (e.g., N,N-dimethylpyrrolidine) lack significant biological activity due to unselective binding .

Table 3: Enantiomer-Specific Activities

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) |

|---|---|---|

| (S)-N,1-Dimethylpyrrolidin-3-amine | 120 | 85 |

| (R)-N,1-Dimethylpyrrolidin-3-amine | 1,300 | 950 |

Future Research Directions

Clinical Translation

Phase I trials are needed to assess the compound’s pharmacokinetics and safety profile. Key questions include:

-

Oral bioavailability and blood-brain barrier penetration.

-

Chronic toxicity in primate models.

Synthetic Methodology

Developing biocatalytic routes using amine dehydrogenases could improve sustainability and reduce metal catalyst use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume